exo-Dehydro N-demethylpimavanserin is a chemical compound that has garnered attention in scientific research for its potential therapeutic applications. This compound belongs to the class of benzodiazepines and is structurally related to pimavanserin, which is known for its use in treating Parkinson's disease psychosis. Its unique structure and properties make it a subject of interest in pharmacological studies.
The compound is synthesized through various chemical methods, often involving complex organic synthesis techniques. It is primarily produced in laboratory settings for research purposes, and its availability may vary based on the specific synthetic routes employed.
The synthesis of exo-Dehydro N-demethylpimavanserin typically involves several key steps:
The molecular structure of exo-Dehydro N-demethylpimavanserin can be represented by its IUPAC name:
Property | Value |
---|---|
InChI Key | MYCSJYZMTQQIFQ-WLHGVMLRSA-N |
Isomeric SMILES | CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES | CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=CC(=O)O)C(=O)O |
exo-Dehydro N-demethylpimavanserin can undergo several types of chemical reactions:
The mechanism of action of exo-Dehydro N-demethylpimavanserin primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include specific GABA-A receptor subunits, modulating chloride ion channels which are crucial for neuronal signaling.
The physical properties of exo-Dehydro N-demethylpimavanserin include:
Key chemical properties include:
exo-Dehydro N-demethylpimavanserin has several scientific uses:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 16893-41-7
CAS No.: 39647-11-5